molecular formula C14H20N2O3S B5800141 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol

2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol

Cat. No. B5800141
M. Wt: 296.39 g/mol
InChI Key: USNPRVOWWGUQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol, also known as DTCP, is a chemical compound that has been widely used in scientific research. It is a phenol derivative and belongs to the class of thioether compounds. DTCP has been found to have various biochemical and physiological effects, and its mechanism of action is still being studied.

Mechanism of Action

The exact mechanism of action of 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is still not fully understood. However, it has been proposed that 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol may act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species (ROS) and inflammation. 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has also been found to modulate the expression of certain genes involved in the regulation of apoptosis and cell cycle.
Biochemical and Physiological Effects:
2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals and protect cells from oxidative damage. 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to have antitumor properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is also stable under normal laboratory conditions. However, 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has not been extensively studied for its toxicity, so caution should be exercised when working with it.

Future Directions

There are several future directions for research on 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol. One area of research is the development of 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol derivatives with improved solubility and bioavailability. Another area of research is the study of the toxicity of 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol and its potential use in the treatment of neurodegenerative diseases and cancer.

Synthesis Methods

2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol can be synthesized by the reaction of 2,6-dimethoxyphenol with carbon disulfide and methyl piperazine in the presence of a catalyst. The reaction mixture is then treated with hydrochloric acid to obtain 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol in pure form. The yield of 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol obtained by this method is high, and the purity is also good.

Scientific Research Applications

2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been extensively used in scientific research for its various biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. 2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-hydroxy-3,5-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-15-4-6-16(7-5-15)14(20)10-8-11(18-2)13(17)12(9-10)19-3/h8-9,17H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNPRVOWWGUQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CC(=C(C(=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-3,5-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanethione

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